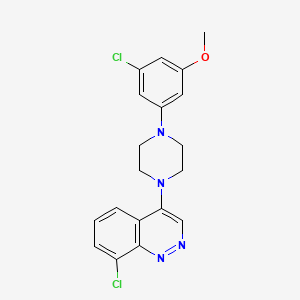![molecular formula C18H15NO3 B10855069 3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)
3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JB002 is a chemical compound known for its potent inhibitory activity against myosin II, a motor protein involved in muscle contraction. It exhibits an IC50 value of less than or equal to 10 micromolar. JB002 has shown potential in research applications related to muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy .
Preparation Methods
The synthesis of JB002 involves the use of 4-hydroxycoumarin imines. The synthetic route typically includes the following steps:
Formation of 4-hydroxycoumarin imine: This step involves the reaction of 4-hydroxycoumarin with an amine under acidic conditions.
Cyclization: The imine undergoes cyclization to form the desired compound, JB002.
Industrial production methods for JB002 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .
Chemical Reactions Analysis
JB002 undergoes various chemical reactions, including:
Oxidation: JB002 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert JB002 into reduced forms, altering its activity.
Substitution: JB002 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JB002 has a wide range of scientific research applications:
Chemistry: JB002 is used as a tool compound to study the inhibition of myosin II and its effects on muscle contraction.
Biology: In biological research, JB002 helps in understanding the role of myosin II in cellular processes such as cell division and motility.
Medicine: JB002 is investigated for its potential therapeutic applications in treating muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy.
Industry: JB002 is used in the development of new drugs targeting myosin II and related pathways
Mechanism of Action
JB002 exerts its effects by inhibiting myosin II, a motor protein that plays a crucial role in muscle contraction and cellular movement. The compound binds to the active site of myosin II, preventing its interaction with actin filaments. This inhibition disrupts the ATPase activity of myosin II, leading to reduced muscle contraction and cellular motility .
Comparison with Similar Compounds
JB002 is unique in its high selectivity for myosin II compared to other similar compounds. Some similar compounds include:
Blebbistatin: A selective non-muscle myosin II inhibitor.
Mavacamten: An orally bioavailable inhibitor of cardiac myosin ATPase.
Phenamacril: A specific Fusarium myosin I inhibitor.
Danicamtiv: A selective allosteric activator of cardiac myosin
JB002 stands out due to its potent activity and high selectivity for myosin II, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(N-benzyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C18H15NO3/c1-12(19-11-13-7-3-2-4-8-13)16-17(20)14-9-5-6-10-15(14)22-18(16)21/h2-10,20H,11H2,1H3 |
InChI Key |
RLBBDEFOYCZVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
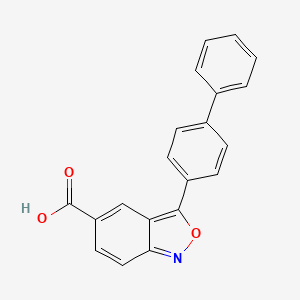
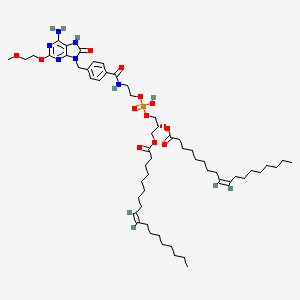
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
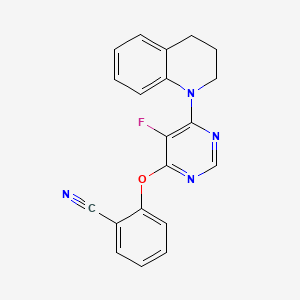
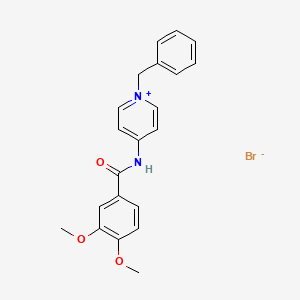
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)
